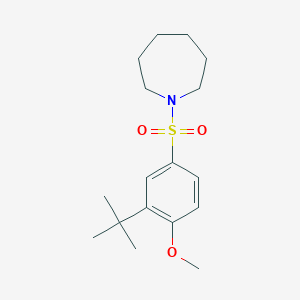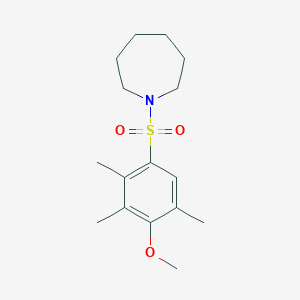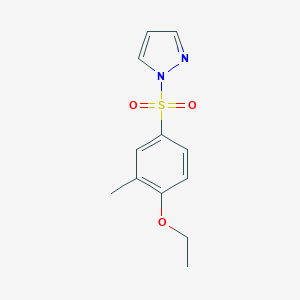
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane, also known as TBMA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TBMA is a sulfonamide derivative of azepane and has been identified as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer and has been implicated in tumor growth and progression.
Mécanisme D'action
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This enzyme plays a crucial role in the regulation of pH in tumors, and its inhibition can lead to a decrease in tumor growth and progression.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes of cancer cells. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and decrease the invasiveness of cancer cells. This compound has also been shown to decrease the levels of lactate in cancer cells, which is an important factor in tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane in lab experiments is its selectivity for CA IX, which allows for targeted inhibition of this enzyme. However, this compound has also been shown to inhibit other carbonic anhydrases, which can lead to off-target effects. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane. One area of interest is the development of more potent and selective inhibitors of CA IX. Additionally, this compound could be further investigated for its potential use in imaging studies, as well as its effects on other physiological processes in cancer cells. Finally, this compound could be studied in combination with other cancer therapies to determine its potential as a synergistic treatment option.
Méthodes De Synthèse
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane can be synthesized through a multi-step process involving the reaction of tert-butyl 4-hydroxybenzoate with 4-methoxyphenylmagnesium bromide, followed by the reaction of the resulting intermediate with 1,6-dibromohexane. The final step involves the reaction of the intermediate with sodium azide in DMF to form this compound.
Applications De Recherche Scientifique
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines and has demonstrated efficacy in animal models of cancer. This compound has also been investigated for its potential use in imaging studies, as it has been shown to selectively bind to CA IX, which is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-17(2,3)15-13-14(9-10-16(15)21-4)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHFVRFYUCECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)
amine](/img/structure/B345953.png)
amine](/img/structure/B345954.png)
amine](/img/structure/B345956.png)


![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346000.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)



